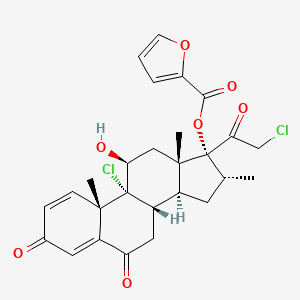

6-Oxo Mometasone Furoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

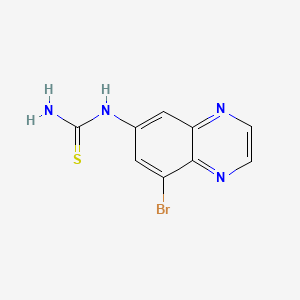

Mometasone Furoate EP Impurity F, also known as Mometasone EP Impurity F, is a product with CAS: 1305334-30-8 . It is used for the treatment of skin disorders such as rash and allergy . It is an anti-inflammatory drug and is used in the treatment of asthma .

Synthesis Analysis

The synthesis of Mometasone Furoate EP Impurity F involves several steps . The industrial manufacturing routes to mometasone furoate are generally accompanied by the formation of numerous process impurities . The multi-gram scale preparation of 21′-chloro- (16′α-methyl-3′,11′,20′-trioxo-pregna-1′,4′-dien-17′-yl)-furan-2-carboxylate (mometasone furoate EP impurity C), one of the known impurities of mometasone furoate, has been reported . This study also includes the systematic investigation of the final acylation step, as well as the characterization of the difuroate enol ether intermediate and its conversion to the target impurity C .Molecular Structure Analysis

The molecular formula of Mometasone Furoate EP Impurity F is C27H28Cl2O7 . The molecular weight is 535.41 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Mometasone Furoate EP Impurity F include the final acylation step, as well as the characterization of the difuroate enol ether intermediate and its conversion to the target impurity C .Physical and Chemical Properties Analysis

Mometasone Furoate EP Impurity F is a white or almost white powder . It is practically insoluble in water, soluble in acetone and in methylene chloride, and slightly soluble in ethanol (96 per cent) . The melting point is about 220 °C, with decomposition .Wissenschaftliche Forschungsanwendungen

Allergic Rhinitis and Nasal Polyposis

Mometasone Furoate is extensively studied for its role in managing allergic rhinitis, demonstrating significant efficacy in reducing nasal symptoms in both seasonal and perennial forms. It is highly effective as a first-line option for intranasal treatment due to its potent anti-inflammatory activity and favorable safety profile, including minimal systemic bioavailability. Clinical trials have confirmed its efficacy in controlling symptoms of allergic rhinitis, with rapid onset of action and improvements in quality of life for patients. It is also approved for the treatment of nasal polyposis, further indicating its versatility in managing nasal inflammatory conditions (Baldwin & Scott, 2008); (Drunen, Meltzer, Bachert, Bousquet, & Fokkens, 2005).

Asthma Management

Research has also explored Mometasone Furoate's utility in asthma management, where it is utilized for its anti-inflammatory effects. As an inhaled corticosteroid, it offers significant benefits in improving pulmonary function, reducing asthma symptoms, and decreasing the need for oral corticosteroids in severe cases. It supports once-daily dosing, which can enhance patient compliance and overall asthma control. Its efficacy parallels that of other inhaled corticosteroids, with a well-documented safety profile and low risk of systemic side effects (McCormack & Plosker, 2006); (Tan & Corren, 2008).

Safety Profile and Minimal Systemic Effects

A significant body of research confirms the excellent safety profile of Mometasone Furoate, particularly its minimal systemic bioavailability, which limits the risk of systemic adverse events. Studies involving both adult and pediatric populations have shown no detectable effect on the hypothalamic-pituitary-adrenal axis, even at high doses, underscoring its safety for long-term use in managing allergic and respiratory conditions (Sastre & Mosges, 2012); (Boner, 2001).

Wirkmechanismus

Safety and Hazards

Mometasone Furoate EP Impurity F is considered hazardous . It can cause skin corrosion/irritation, serious eye damage/eye irritation, reproductive toxicity, and specific target organ toxicity (single exposure) with the target organs being the respiratory system . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3,6-dioxo-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-17-yl] furan-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28Cl2O7/c1-14-9-16-17-11-19(31)18-10-15(30)6-7-24(18,2)26(17,29)21(32)12-25(16,3)27(14,22(33)13-28)36-23(34)20-5-4-8-35-20/h4-8,10,14,16-17,21,32H,9,11-13H2,1-3H3/t14-,16+,17+,21+,24+,25+,26+,27+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXMUYUVNHWPWLS-KORTYEGJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CC(=O)C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CC(=O)C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28Cl2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

535.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1305334-30-8 |

Source

|

| Record name | 6-Oxo mometasone furoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1305334308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-OXO MOMETASONE FUROATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HQ9B6K29E6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E,E,E)-[(12-Bromo-3,7,11-trimethyl-2,6,10-dodecatrienyl)oxy]methyl]benzene](/img/structure/B583193.png)

![[2-[[3-(2-Chlorobenzoyl)-5-ethyl-2-thienyl]amino]-2-oxoethyl]carbamic Acid Benzyl Ester](/img/structure/B583206.png)

![dimethyl (2S)-2-[[4-[2-(2-amino-4,6-dioxo-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate](/img/structure/B583208.png)

![4-[2-(2-Amino-4,5,6,7-tetrahydro-4,6-dioxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid Methyl Ester](/img/structure/B583210.png)